2,3',4,6-Tetrabromodiphenyl ether 2,3',4,6-Tetrabromodiphenyl ether
Brand Name: Vulcanchem
CAS No.: 327185-09-1
VCID: VC2450411
InChI: InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
SMILES: C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br
Molecular Formula: C12H6Br4O
Molecular Weight: 485.79 g/mol

2,3',4,6-Tetrabromodiphenyl ether

CAS No.: 327185-09-1

Cat. No.: VC2450411

Molecular Formula: C12H6Br4O

Molecular Weight: 485.79 g/mol

* For research use only. Not for human or veterinary use.

2,3',4,6-Tetrabromodiphenyl ether - 327185-09-1

Specification

CAS No. 327185-09-1
Molecular Formula C12H6Br4O
Molecular Weight 485.79 g/mol
IUPAC Name 1,3,5-tribromo-2-(3-bromophenoxy)benzene
Standard InChI InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
Standard InChI Key NHZNRCYNZJADTG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br
Canonical SMILES C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br

Introduction

Chemical Structure and Properties

Molecular Information

2,3',4,6-Tetrabromodiphenyl ether is a halogenated organic compound with the molecular formula C₁₂H₆Br₄O and a molecular weight of 485.791 g/mol . The compound is identified by CAS Registry Number 327185-09-1 and IUPAC Standard InChIKey NHZNRCYNZJADTG-UHFFFAOYSA-N . The nomenclature indicates the specific positions of the four bromine atoms on the diphenyl ether backbone, with positions 2, 4, and 6 on one phenyl ring and position 3' on the other phenyl ring.

Structural Characteristics

The structure of 2,3',4,6-tetrabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom, forming the diphenyl ether backbone. The bromine substitution pattern differentiates this compound from other tetrabromodiphenyl ether congeners. The specific positioning of bromine atoms influences the compound's three-dimensional configuration, potentially affecting its environmental fate and biological interactions. The compound's structure is available as both 2D and 3D models through chemical databases .

Comparison with Other Tetrabromodiphenyl Ethers

Table 1: Comparison of Tetrabromodiphenyl Ether Congeners

Property2,3',4,6-Tetrabromodiphenyl ether2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)3,3',4,4'-Tetrabromodiphenyl ether (BDE-77)
FormulaC₁₂H₆Br₄OC₁₂H₆Br₄OC₁₂H₆Br₄O
Molecular Weight485.791 g/mol485.791 g/mol485.791 g/mol
CAS Number327185-09-1Not provided in sources93703-48-1
Bromine Positions2,3',4,62,2',4,4'3,3',4,4'
Alternative NameNot commonly usedBDE-47, PBDE-47PBDE 77

While these congeners share the same molecular formula and weight, their different bromine substitution patterns result in distinct three-dimensional structures that may influence their toxicological profiles and environmental behavior.

Environmental Significance and Behavior

Environmental Context

As a member of the PBDE family, 2,3',4,6-tetrabromodiphenyl ether likely shares characteristics with other tetrabromodiphenyl ethers regarding environmental persistence and bioaccumulation. PBDEs as a class have been widely used as flame retardants in numerous products to prevent accidental fires . These compounds are persistent organic pollutants that have become increasingly present in the environment and tend to bioaccumulate in human and animal tissues .

Toxicological Considerations

Comparative Toxicity

The toxicity profile of 2,3',4,6-tetrabromodiphenyl ether likely differs from other tetrabromodiphenyl ethers due to its unique bromine substitution pattern. For example, 3,3',4,4'-tetrabromodiphenyl ether (BDE-77) has been classified with serious eye damage potential and high aquatic toxicity . The positioning of bromine atoms influences the three-dimensional structure and electron distribution within the molecule, potentially affecting receptor binding, metabolism, and ultimately toxicity.

Table 2: Toxicological Findings for Related Tetrabromodiphenyl Ethers

Toxicological Endpoint2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)3,3',4,4'-Tetrabromodiphenyl ether (BDE-77)
Reproductive EffectsDecreased sperm capacitation and motility; germ cell loss and apoptosis at ≥0.045 mg kg⁻¹ day⁻¹Not reported in provided sources
Immune System EffectsReduced expression of IL-1β, IL-6, and TNF-α; interfered with basophil activationNot reported in provided sources
Endocrine EffectsInvestigated for thyroid receptor interactionNot reported in provided sources
Eye DamageNot reported in provided sourcesCauses serious eye damage (H318)
Aquatic ToxicityNot reported in provided sourcesVery toxic to aquatic life (H400); Very toxic to aquatic life with long lasting effects (H410)

Regulatory Status

Hazard Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of the related compound 3,3',4,4'-tetrabromodiphenyl ether, PBDEs may carry hazard statements including:

  • H318: Causes serious eye damage

  • H400: Very toxic to aquatic life

  • H410: Very toxic to aquatic life with long lasting effects

Similar hazard classifications might apply to 2,3',4,6-tetrabromodiphenyl ether, though specific assessments would be required to confirm this.

Research Considerations

Analytical Approaches

The analysis of 2,3',4,6-tetrabromodiphenyl ether in environmental and biological samples likely employs similar methodologies to those used for other PBDE congeners. These typically include:

  • Sample preparation through extraction and clean-up procedures

  • Instrumental analysis using gas chromatography coupled with mass spectrometry (GC-MS)

  • Structural confirmation through comparison with reference standards

The National Institute of Standards and Technology (NIST) maintains chemical reference data that may be useful for analytical purposes .

Research Gaps

The current scientific literature appears to have significant gaps regarding 2,3',4,6-tetrabromodiphenyl ether specifically. Priority research areas might include:

  • Environmental occurrence and distribution

  • Bioaccumulation potential in various organisms

  • Specific toxicological endpoints including reproductive, developmental, neurological, and endocrine effects

  • Comparative toxicity with other PBDE congeners

  • Metabolism and biotransformation pathways

  • Remediation and control strategies

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